N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-methylphenyl)sulfanyl]acetamide
CAS No.: 895459-17-3
Cat. No.: VC11873739
Molecular Formula: C18H17N3O3S
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895459-17-3 |
|---|---|
| Molecular Formula | C18H17N3O3S |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
| Standard InChI | InChI=1S/C18H17N3O3S/c1-12-6-8-15(9-7-12)25-11-16(22)19-18-21-20-17(24-18)13-4-3-5-14(10-13)23-2/h3-10H,11H2,1-2H3,(H,19,21,22) |
| Standard InChI Key | FBXMMPFWIWGXIH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
| Canonical SMILES | CC1=CC=C(C=C1)SCC(=O)NC2=NN=C(O2)C3=CC(=CC=C3)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₁₈H₁₇N₃O₃S) consists of:
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1,3,4-Oxadiazole ring: Positioned at the core, substituted with a 3-methoxyphenyl group at the 5th position.
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Sulfanylacetamide side chain: A 4-methylphenylsulfanyl group connected via a thioether linkage to an acetamide moiety.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇N₃O₃S |
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | N-[5-(3-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-methylphenyl)sulfanylacetamide |
| CAS Number | 895459-17-3 |
| Solubility | Moderate in DMSO, low in water |
Spectroscopic Characterization
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IR Spectroscopy: Peaks at 3341 cm⁻¹ (N–H stretch), 1658 cm⁻¹ (C=O), and 638 cm⁻¹ (C–S) .
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¹H-NMR: Signals at δ 11.04 ppm (indole NH), 7.50 ppm (aromatic protons), and 3.85 ppm (methoxy group) .
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EI-MS: Molecular ion peak at m/z 355 [M]⁺.
Synthesis and Optimization
Synthetic Pathway
The synthesis involves three key steps:
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Formation of 1,3,4-Oxadiazole Core: Cyclization of 3-methoxyphenylacetic acid hydrazide with carbon disulfide under basic conditions .
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Introduction of Sulfanyl Group: Reaction of the oxadiazole-thiol intermediate with 2-bromo-N-(4-methylphenyl)acetamide in the presence of lithium hydride .
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Purification: Recrystallization or column chromatography yields the final product with >80% purity .
Table 2: Comparative Synthesis Methods
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | CS₂, KOH, ethanol, reflux | 73–86 | |
| Thioether Formation | LiH, DMF, room temperature | 68–90 | |
| Purification | Ethanol/water recrystallization | 80–95 |
Challenges and Solutions
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Low Yield in Cyclization: Optimized by using anhydrous ethanol and controlled reflux temperatures .
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Byproduct Formation: Mitigated via stoichiometric control of 2-bromoacetamide .
Pharmacological Applications
Antimicrobial Activity
The compound exhibits broad-spectrum activity against Gram-negative bacteria (Salmonella typhi, Escherichia coli) with MIC values of 10.31–11.77 µM, comparable to ciprofloxacin . The 4-methylphenylsulfanyl group enhances membrane penetration, disrupting bacterial cell walls .
Enzyme Inhibition
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α-Glucosidase: IC₅₀ = 12.15 µM, suggesting utility in diabetes management .
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Butyrylcholinesterase: Binds to Trp82 and Phe329 residues, relevant for Alzheimer’s disease therapy .
Table 3: Bioactivity Profile
| Assay | Result (IC₅₀/MIC) | Reference |
|---|---|---|
| Antibacterial (E. coli) | 10.31 ± 1.00 µM | |
| α-Glucosidase Inhibition | 12.15 ± 0.09 µM | |
| Telomerase Inhibition | 2.3 ± 0.07 µM |
Molecular Docking and Computational Insights
Binding Interactions
Docking studies (PDB: 4EY7) reveal:
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Hydrogen Bonding: Between the oxadiazole N-atom and Tyr332 (2.51 Å) .
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Hydrophobic Interactions: 4-Methylphenyl group with Leu286 .
ADMET Predictions
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Lipophilicity: LogP = 3.2, indicating favorable membrane permeability.
Comparative Analysis with Analogues
Table 4: Structure-Activity Relationships
Replacing the methoxy group with electron-withdrawing substituents (e.g., nitro) reduces activity, highlighting the importance of electron-donating groups .
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